Home > Products > Screening Compounds P99831 > N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE -

N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Catalog Number: EVT-4807061
CAS Number:
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB-PTP)

    Compound Description: 8FB-PTP is a potent and selective A2 adenosine receptor antagonist. [] It exhibits high affinity for A2 receptors with a Ki value of 0.074 nM and displays a 28-fold selectivity for A2 over A1 receptors. [] 8FB-PTP effectively antagonizes the vasorelaxation of bovine coronary arteries induced by 5'-N-ethyl-carboxamidoadenosine (NECA) and inhibits NECA-induced platelet aggregation in rabbits. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [, ] It exhibits robust activity in augmenting cyclic nucleotide signaling pathways in the brain, making it a promising therapeutic candidate for cognitive disorders. [, ]

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20)

    Compound Description: Compound 20 is a potent and selective PDE2A inhibitor. [] It exhibits robust in vivo efficacy in increasing 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuating MK-801-induced episodic memory deficits. []

    Relevance: Compound 20 belongs to the pyrazolo[1,5-a]pyrimidine class, the same as the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. The similar scaffold and the shared focus on PDE2A inhibition suggest that these compounds might share a common binding site or mechanism of action within the PDE2A enzyme. []

5-Amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides

    Compound Description: These compounds are a series of pyrazole derivatives used as precursors in the synthesis of pyrazolo[1,5-a]pyrimidines. [] These intermediates highlight a key step in the synthetic pathway for generating structurally diverse pyrazolo[1,5-a]pyrimidines, which allows for the exploration of structure-activity relationships.

    Relevance: This series of compounds serves as a direct precursor to a subset of pyrazolo[1,5-a]pyrimidines, the same class as the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. [] The use of these intermediates in synthesizing related pyrazolo[1,5-a]pyrimidines underscores the structural similarities and potential shared synthetic pathways with the target compound.

5-(2-Bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

    Compound Description: This series represents a novel set of pyrazolo[1,5-a]pyrimidine derivatives. []

    Relevance: This series exemplifies the structural diversity achievable within the pyrazolo[1,5-a]pyrimidine scaffold, to which the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also belongs. [] This diversity allows for the fine-tuning of physicochemical properties and biological activities within this chemical class.

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

    Compound Description: SCH 58261 is a potent and selective A2A adenosine receptor antagonist. [, , , , , , , ] It has been widely used to investigate the role of A2A receptors in various physiological and pathological conditions, including cardiovascular regulation, neurodegeneration, and inflammation.

    Compound Description: This compound is a potent and selective A2 adenosine receptor antagonist. []

    Relevance: This triazolopyrimidine derivative exhibits close structural similarity to SCH 58261 and, like the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, possesses the furan-substituted pyrazole moiety. [] This recurring structural element emphasizes its significance as a potential pharmacophore in modulating adenosine receptor activity.

    Compound Description: CGS 15943 is a non-xanthine A2 adenosine receptor antagonist. [, , ] It exhibits moderate affinity for A2 receptors but demonstrates weaker antagonist activity compared to 8FB-PTP. []

    Relevance: CGS 15943, a triazoloquinazoline derivative, shares the 2-furyl group substitution with the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. [] While their core heterocyclic systems differ, the presence of this shared substituent suggests a possible role for the 2-furyl group in their interactions with biological targets, highlighting a potential common structural feature that might influence their pharmacological profiles.

4-(2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3a][1,3,5]triazinyl-amino]ethyl)-phenol

    Compound Description: This compound is an A2 adenosine receptor antagonist. []

    Relevance: This triazolotriazine derivative, along with CGS 15943 and the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, exemplifies the diversity of heterocyclic scaffolds explored in search of non-xanthine A2 adenosine receptor antagonists. [] These findings suggest that the furan-substituted pyrazole moiety, a key feature of the target compound, might be a promising pharmacophore for interacting with A2 adenosine receptors.

N-(2,2-Dichloro-1-cyanoethenyl)carboxamides

    Compound Description: These compounds are intermediates used in the synthesis of pyrazolo[1,5-a][1,3,5]triazines. [] They play a crucial role in constructing the triazine ring of the target structures, showcasing a key step in the synthesis of these heterocycles.

    Relevance: While not directly yielding the pyrazolo[1,5-a]pyrimidine core of the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, these intermediates highlight a related synthetic strategy for building fused heterocyclic systems. [] The use of these intermediates in synthesizing structurally similar compounds suggests potential overlaps in synthetic methodologies and emphasizes the versatility of heterocyclic chemistry in drug discovery.

    Compound Description: This compound serves as a key intermediate in the synthesis of oxazolo[4,5-d]pyrimidine derivatives. []

    Relevance: While not directly related to the pyrazolo[1,5-a]pyrimidine scaffold of the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, this intermediate underscores the exploration of diverse heterocyclic systems, particularly oxazolo[4,5-d]pyrimidines, in the search for novel bioactive molecules. [] This highlights the breadth of chemical space being investigated for potential therapeutic applications.

Ethyl 3-benzylthio-4,5,6,7-tetrahydro-benzo[c]thiophen-4-one-1-carboxylate (BTH4)

    Compound Description: BTH4 represents a novel class of adenosine receptor antagonists discovered through screening libraries of heterocyclic derivatives. []

    Relevance: This compound, along with the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, emphasizes the exploration of diverse chemical structures in the search for effective adenosine receptor modulators. [] The identification of BTH4 through screening suggests that alternative scaffolds hold potential for developing novel therapeutic agents targeting adenosine receptors.

[3H]5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e] -1,2,4triazolo[1,5-c]pyrimidine ([3H]MRE 3008F20)

    Compound Description: [3H]MRE 3008F20 is a tritiated form of a potent and selective A3 adenosine receptor antagonist, MRE 3008F20. [] It exhibits high affinity for human A3 receptors with a KD value of 0.80 nM and demonstrates significant selectivity over other adenosine receptor subtypes. []

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    Compound Description: This compound is a selective adenosine A3 receptor antagonist. []

    Relevance: This compound, like [3H]MRE 3008F20, highlights the use of the 2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure in designing A3 adenosine receptor antagonists. [] The structural similarity between this compound, [3H]MRE 3008F20, and the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, suggests the possibility of common pharmacophoric elements within this chemical class and further underscores the significance of the 2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold in medicinal chemistry.

Properties

Product Name

N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

IUPAC Name

N-(1-adamantyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C21H22N4O2/c26-20(24-21-9-13-6-14(10-21)8-15(7-13)11-21)16-12-23-25-17(3-4-22-19(16)25)18-2-1-5-27-18/h1-5,12-15H,6-11H2,(H,24,26)

InChI Key

XSSHAAFEXPKOKI-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=CC=C(N5N=C4)C6=CC=CO6

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=CC=C(N5N=C4)C6=CC=CO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.